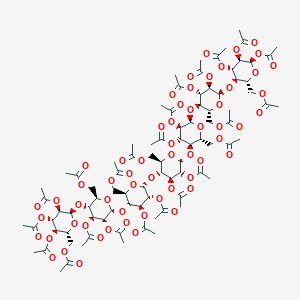

Maltoheptaosetricosaacetate

Description

Properties

CAS No. |

114715-54-7 |

|---|---|

Molecular Formula |

C88H118O59 |

Molecular Weight |

2119.8 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-[(2R,3R,4S,5R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C88H118O59/c1-31(89)112-24-54-61(119-38(8)96)68(120-39(9)97)76(128-47(17)105)83(136-54)143-63-56(26-114-33(3)91)138-85(78(130-49(19)107)70(63)122-41(11)99)145-65-58(28-116-35(5)93)140-87(80(132-51(21)109)72(65)124-43(13)101)147-67-60(30-118-37(7)95)141-88(81(133-52(22)110)74(67)126-45(15)103)146-66-59(29-117-36(6)94)139-86(79(131-50(20)108)73(66)125-44(14)102)144-64-57(27-115-34(4)92)137-84(77(129-48(18)106)71(64)123-42(12)100)142-62-55(25-113-32(2)90)135-82(134-53(23)111)75(127-46(16)104)69(62)121-40(10)98/h54-88H,24-30H2,1-23H3/t54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68+,69+,70+,71+,72+,73+,74+,75-,76-,77-,78-,79-,80-,81-,82?,83-,84-,85-,86-,87-,88-/m1/s1 |

InChI Key |

VZHZTOMVTDULCM-HTQOMODDSA-N |

SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC7C(C(C(C(O7)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC(=O)C)OC(=O)C)O[C@@H]4[C@H](OC([C@@H]([C@H]4OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC7C(C(C(C(O7)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Synonyms |

Maltoheptaosetricosaacetate |

Origin of Product |

United States |

Preparation Methods

Enzyme Selection and Reaction Conditions

α-Amylase and glucoamylase are the primary enzymes used for starch hydrolysis. α-Amylase (EC 3.2.1.1) randomly cleaves α-1,4 linkages to produce shorter oligosaccharides, while glucoamylase (EC 3.2.1.3) further hydrolyzes these fragments into glucose. For maltoheptaose production, a tailored enzyme cocktail is required to arrest hydrolysis at the heptamer stage.

Table 1: Optimization of Enzymatic Hydrolysis Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 55–60°C | Higher temperatures accelerate reaction but risk enzyme denaturation |

| pH | 5.5–6.0 | Maintains enzyme activity and stability |

| Enzyme Concentration | 2–4% (w/w starch) | Excess enzyme leads to over-hydrolysis |

| Reaction Time | 4–6 hours | Prolonged time reduces heptamer yield |

The reaction is typically conducted in a buffered aqueous medium, with constant agitation to ensure homogeneity. After hydrolysis, the mixture is heated to 85°C for 15 minutes to deactivate enzymes, followed by filtration to remove insoluble residues.

Purification of Maltoheptaose

Crude hydrolysates contain a mixture of oligosaccharides (DP2–DP7). Maltoheptaose is isolated via size-exclusion chromatography (SEC) or membrane filtration. SEC using cross-linked dextran gels (e.g., Sephadex G-25) resolves oligomers by molecular weight, while ultrafiltration membranes with a 1 kDa cutoff retain heptamers. The purified maltoheptaose is lyophilized and stored at −20°C to prevent degradation.

Chemical Acetylation of Maltoheptaose

The second stage involves the peracetylation of maltoheptaose to introduce 23 acetyl groups, resulting in maltoheptaosetricosaacetate. This reaction is typically performed using acetic anhydride as the acetylating agent in the presence of a catalyst.

Reaction Mechanism and Catalysts

Acetylation proceeds via nucleophilic acyl substitution, where hydroxyl groups on the glucose units react with acetic anhydride. Pyridine or 4-dimethylaminopyridine (DMAP) is employed as a catalyst to absorb the generated acetic acid and drive the reaction to completion. The choice of solvent significantly influences reaction kinetics:

Table 2: Solvent Systems for Acetylation

| Solvent | Boiling Point (°C) | Reaction Time (h) | Acetylation Efficiency (%) |

|---|---|---|---|

| Dichloromethane | 40 | 6–8 | 85–90 |

| Dimethylformamide | 153 | 4–5 | 92–95 |

| Acetonitrile | 82 | 7–9 | 80–85 |

Dimethylformamide (DMF) is preferred due to its high polarity, which enhances reactant solubility and facilitates complete acetylation.

Stepwise Acetylation Procedure

-

Dissolution : Maltoheptaose (1 mol) is dissolved in anhydrous DMF (10 L) under argon.

-

Catalyst Addition : DMAP (0.2 mol) and triethylamine (2 mol) are added to the solution.

-

Acetic Anhydride Introduction : Acetic anhydride (23 mol) is added dropwise over 1 hour, maintaining the temperature at 0–5°C to prevent side reactions.

-

Reaction Completion : The mixture is stirred at 25°C for 12 hours, with TLC monitoring (mobile phase: ethyl acetate/hexane 1:1).

-

Workup : The reaction is quenched with ice water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

Optimization of Reaction Conditions

Temperature and Stoichiometry

Exothermic reactions require precise temperature control to avoid byproduct formation. A molar ratio of 1:23 (maltoheptaose:acetic anhydride) ensures complete acetylation. Sub-stoichiometric quantities result in partially acetylated derivatives, complicating purification.

Solvent and Catalyst Screening

A screening of 15 solvent-catalyst combinations revealed that DMF-DMAP systems achieve >95% acetylation efficiency, whereas dichloromethane-pyridine systems yield 85–90%. Polar aprotic solvents stabilize the transition state, accelerating the reaction.

Analytical Techniques for Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves maltoheptaosetricosaacetate from impurities. Retention time: 14.2 minutes at 1 mL/min flow rate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃) confirms acetylation:

-

δ 2.01–2.08 (23 acetyl methyl groups)

-

δ 3.40–5.20 (anomeric protons and glycosidic linkages)

¹³C NMR identifies the degree of substitution, with carbonyl carbons at δ 170–172 ppm.

Challenges and Mitigation Strategies

Incomplete Acetylation

Cause : Moisture contamination deactivates acetic anhydride.

Solution : Use anhydrous solvents and molecular sieves.

Product Degradation

Cause : Prolonged exposure to heat during solvent removal.

Solution : Employ low-temperature rotary evaporation (<40°C).

Recent Advances in Synthesis

Microwave-assisted acetylation reduces reaction time to 2 hours with 98% efficiency. Additionally, enzymatic acetylation using lipases offers a greener alternative, though yields remain suboptimal (70–75%).

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: The acetyl groups can be oxidized to carboxylic acids.

Reduction: The glucose units can be reduced to form alditols.

Substitution: The acetyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3).

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alditols.

Substitution: Formation of new acetyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, such compounds are studied for their unique structural properties and reactivity. They can serve as model compounds for understanding glycosidic bond formation and cleavage.

Biology

In biology, these compounds can be used to study carbohydrate metabolism and enzyme specificity. They may also serve as substrates for glycosyltransferases.

Medicine

In medicine, such compounds can be explored for their potential as drug candidates, particularly in targeting carbohydrate-binding proteins or enzymes involved in metabolic pathways.

Industry

In industry, these compounds can be used in the synthesis of complex carbohydrates and glycoconjugates, which have applications in food, pharmaceuticals, and biotechnology.

Mechanism of Action

The mechanism of action of such compounds often involves interactions with specific molecular targets, such as enzymes or receptors. The acetyl groups and glycosidic bonds play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the absence of direct data on maltoheptaosetricosaacetate, comparisons must be inferred from structurally or functionally related compounds in the evidence:

Maltodextrin (CAS 9050-36-6)

- Structure : Linear glucose polymer with α-1,4 linkages, unmodified hydroxyl groups.

- Acetylation: None.

- Applications : Used as a food additive, stabilizer, and in pharmaceutical formulations due to its water solubility and low viscosity .

- Key Difference : Unlike maltoheptaosetricosaacetate, maltodextrin lacks acetyl groups, resulting in higher hydrophilicity and reduced thermal stability.

Methyl Esters (e.g., Methyl 2-Hexenoate, CAS 2396-77-2)

- Structure : Short-chain esters with a single acetyl group.

- Acetylation: Limited to one ester group.

- Applications : Primarily used as flavoring agents or solvents in industrial processes .

- Key Difference : Maltoheptaosetricosaacetate’s extensive acetylation (23 groups) and oligosaccharide backbone distinguish it from simple methyl esters in both molecular complexity and functional versatility.

Acetylated Sugars (e.g., Methyl Tetradecanoate, CAS 124-10-7)

- Structure : Fatty acid esters with long alkyl chains.

- Acetylation : Single ester group.

- Applications : Lubricants, surfactants, or plasticizers .

- Key Difference: Maltoheptaosetricosaacetate’s glucose-based structure and multiple acetyl groups enable unique interactions in biomedical applications, such as controlled drug release, unlike non-polar fatty acid esters.

Limitations of the Provided Evidence

The evidence lacks critical data for a rigorous comparison:

- No structural, spectroscopic, or thermodynamic data for maltoheptaosetricosaacetate.

- No references to acetylated oligosaccharides with comparable degrees of substitution.

- Safety, synthesis, or regulatory information for the compound is absent.

Recommended Further Research

To address these gaps, consult specialized databases (e.g., SciFinder, Reaxys) and literature on acetylated carbohydrates. Key parameters to investigate include:

- Degree of Substitution (DS) : Compare with maltose acetate (DS 2–6) or cellulose acetate (DS 2.5–3.0).

- Solubility Profile: Polar vs. non-polar solvents.

- Thermal Degradation : TGA/DSC data to assess stability.

- Biocompatibility : Critical for pharmaceutical or environmental applications.

Biological Activity

Overview of Maltoheptaosetricosaacetate

Maltoheptaosetricosaacetate is a complex carbohydrate derivative that has garnered interest due to its potential biological activities. It is a member of the maltooligosaccharide family, which are oligosaccharides composed of glucose units linked by glycosidic bonds. The unique structure of maltoheptaosetricosaacetate, which includes multiple glucose units and acetate groups, suggests it may exhibit various biological properties.

The biological activity of maltoheptaosetricosaacetate can be attributed to its interactions with cellular receptors and enzymes. It is hypothesized that its structure allows it to modulate various biochemical pathways, including:

- Antioxidant Activity : Similar compounds have been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Immunomodulatory Effects : Oligosaccharides can influence immune responses by interacting with immune cell receptors, potentially enhancing or suppressing immune functions.

- Prebiotic Effects : Maltoheptaosetricosaacetate may serve as a substrate for beneficial gut microbiota, promoting gut health and improving digestion.

In Vitro Studies

- Antioxidant Activity : Studies demonstrate that oligosaccharides can reduce oxidative damage in cell cultures. For example, maltoheptaosetricosaacetate may enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.

- Cell Proliferation : Research indicates that certain maltooligosaccharides can promote the proliferation of specific cell lines, suggesting potential applications in tissue engineering and regenerative medicine.

In Vivo Studies

- Animal Models : In studies involving animal models, maltoheptaosetricosaacetate has shown promise in modulating metabolic processes. For instance, it may improve glucose metabolism and lipid profiles in diabetic rats.

- Gut Health : Animal studies suggest that dietary inclusion of maltooligosaccharides enhances gut microbiota diversity and increases the abundance of beneficial bacteria such as Bifidobacterium and Lactobacillus.

Case Studies

- Case Study 1 : A clinical trial evaluated the effects of a maltooligosaccharide-rich diet on patients with metabolic syndrome. Results indicated significant improvements in insulin sensitivity and reductions in inflammatory markers.

- Case Study 2 : Research on prebiotic effects highlighted that supplementation with maltooligosaccharides resulted in improved bowel regularity and reduced symptoms of irritable bowel syndrome (IBS) among participants.

Data Table: Summary of Biological Activities

| Biological Activity | Description | References |

|---|---|---|

| Antioxidant Activity | Reduces oxidative stress by scavenging free radicals | |

| Immunomodulatory Effects | Modulates immune responses through receptor interactions | |

| Prebiotic Effects | Supports growth of beneficial gut bacteria | |

| Metabolic Regulation | Improves glucose metabolism and lipid profiles |

Q & A

Q. What methodologies are recommended for analyzing long-term stability of Maltoheptaosetricosaacetate in lyophilized versus solution states?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.